molecular formula C19H19ClFN3O4S B15140077 N-[2-chloro-3-(3,5-dimethyl-4-oxoquinazolin-6-yl)oxy-5-fluorophenyl]propane-1-sulfonamide

N-[2-chloro-3-(3,5-dimethyl-4-oxoquinazolin-6-yl)oxy-5-fluorophenyl]propane-1-sulfonamide

Cat. No.: B15140077
M. Wt: 439.9 g/mol
InChI Key: TUHRHIRPXIILLF-UHFFFAOYSA-N
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Description

N-[2-chloro-3-(3,5-dimethyl-4-oxoquinazolin-6-yl)oxy-5-fluorophenyl]propane-1-sulfonamide is a complex organic compound that features a quinazolinone core, a fluorophenyl group, and a sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-3-(3,5-dimethyl-4-oxoquinazolin-6-yl)oxy-5-fluorophenyl]propane-1-sulfonamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of appropriate anthranilic acid derivatives with formamide or other suitable reagents.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic aromatic substitution reactions, often using fluorinated benzene derivatives.

    Attachment of the Sulfonamide Moiety: The sulfonamide group is attached through sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This often includes the use of high-throughput screening methods and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-3-(3,5-dimethyl-4-oxoquinazolin-6-yl)oxy-5-fluorophenyl]propane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[2-chloro-3-(3,5-dimethyl-4-oxoquinazolin-6-yl)oxy-5-fluorophenyl]propane-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of N-[2-chloro-3-(3,5-dimethyl-4-oxoquinazolin-6-yl)oxy-5-fluorophenyl]propane-1-sulfonamide involves its interaction with specific molecular targets. The quinazolinone core is known to interact with enzymes and receptors, potentially inhibiting their activity. The sulfonamide group can enhance binding affinity and specificity, while the fluorophenyl group may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-[2-chloro-3-(4-oxoquinazolin-6-yl)oxy-5-fluorophenyl]propane-1-sulfonamide: Similar structure but lacks the 3,5-dimethyl groups.

    N-[2-chloro-3-(3,5-dimethyl-4-oxoquinazolin-6-yl)oxyphenyl]propane-1-sulfonamide: Similar structure but lacks the fluorine atom.

Uniqueness

N-[2-chloro-3-(3,5-dimethyl-4-oxoquinazolin-6-yl)oxy-5-fluorophenyl]propane-1-sulfonamide is unique due to the presence of both the fluorophenyl and sulfonamide groups, which can enhance its biological activity and stability. The 3,5-dimethyl groups on the quinazolinone core may also contribute to its distinct properties compared to other similar compounds.

Properties

Molecular Formula

C19H19ClFN3O4S

Molecular Weight

439.9 g/mol

IUPAC Name

N-[2-chloro-3-(3,5-dimethyl-4-oxoquinazolin-6-yl)oxy-5-fluorophenyl]propane-1-sulfonamide

InChI

InChI=1S/C19H19ClFN3O4S/c1-4-7-29(26,27)23-14-8-12(21)9-16(18(14)20)28-15-6-5-13-17(11(15)2)19(25)24(3)10-22-13/h5-6,8-10,23H,4,7H2,1-3H3

InChI Key

TUHRHIRPXIILLF-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)NC1=C(C(=CC(=C1)F)OC2=C(C3=C(C=C2)N=CN(C3=O)C)C)Cl

Origin of Product

United States

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